Process Chemistry and Pharmacological Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole: A Technical Whitepaper
Process Chemistry and Pharmacological Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, offering excellent metabolic stability, hydrogen-bonding capabilities, and tunable physicochemical properties. 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a critical advanced building block in the synthesis of novel therapeutics. By pairing the electron-withdrawing nitro group—which serves as a masked amine for downstream coupling—with a lipophilic, sterically constrained cyclobutyl ring, this intermediate provides unique spatial geometry. This whitepaper provides an in-depth technical analysis of its process chemistry, self-validating synthesis protocols, and its downstream applications in targeting thromboembolic disorders and central nervous system (CNS) demyelinating diseases.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-cyclobutyl-4-nitro-1H-pyrazole is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Specification / Value |
| IUPAC Name | 1-Cyclobutyl-4-nitro-1H-pyrazole |
| CAS Registry Number | 1802602-68-1 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Solid (typically white to off-white powder) |
| Monoisotopic Mass | 167.07 |
| LCMS (m/z) | 168.0 [M+H]⁺ |
| Solubility Profile | Highly soluble in DMF, DMSO, CH₂Cl₂, and Ethyl Acetate |
Data supported by commercial chemical profiling and vendor specifications ().
Mechanistic Synthesis & Process Scale-Up
The synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole relies on the SN2 N-alkylation of 4-nitro-1H-pyrazole. While seemingly straightforward, the process chemistry requires precise thermal and stoichiometric control due to the severe steric hindrance of the cyclobutyl electrophile.
Experimental Protocol: SN2 N-Alkylation
The following methodology is engineered as a self-validating system, ensuring high yield and preventing the accumulation of unreacted starting material.
Step 1: Irreversible Deprotonation
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Action: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in portions.
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Causality & Logic: The pKa of the pyrazole N-H is approximately 14.5. Using a strong base like NaH ensures irreversible and quantitative deprotonation to form the highly nucleophilic pyrazolide anion. Anhydrous DMF is critical; any moisture will rapidly quench the NaH, altering the stoichiometric ratio. The 0 °C environment mitigates the exothermic acid-base reaction.
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Validation Checkpoint: The evolution of H2 gas serves as an immediate visual confirmation of active deprotonation. Wait until gas evolution ceases before proceeding.
Step 2: Electrophile Introduction & Kinetic Monitoring
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Action: Introduce bromocyclobutane (1.5 eq) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature (rt), and stir overnight.
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Causality & Logic: The initial room-temperature phase allows the SN2 reaction to commence while suppressing competitive E2 elimination of the secondary alkyl halide.
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Validation Checkpoint: Analyze an aliquot via HPLC or LCMS. Due to the steric hindrance of the cyclobutane ring, the reaction will likely show significant unreacted starting material at this stage.
Step 3: Thermal Activation (Overcoming Steric Strain)
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Action: If HPLC indicates incomplete conversion, add an additional 1.0 eq of NaH and 1.0 eq of bromocyclobutane. Heat the reaction mixture to 65 °C for 6-8 hours.
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Causality & Logic: Cyclobutyl halides are notoriously poor substrates for SN2 reactions. The steric crowding and ring strain in the pentacoordinate transition state significantly raise the activation energy ( Ea ). Thermal activation at 65 °C is strictly required to overcome this kinetic barrier, as established in optimized patent protocols ().
Step 4: Workup and Isolation
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Action: Quench carefully with water, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.
Fig 1. N-alkylation synthesis workflow of 1-Cyclobutyl-4-nitro-1H-pyrazole via SN2 displacement.
Downstream API Elaboration & Pharmacological Targets
1-Cyclobutyl-4-nitro-1H-pyrazole is rarely the final Active Pharmaceutical Ingredient (API). Instead, the nitro group is subjected to catalytic hydrogenation (e.g., H2 , Pd/C) or chemical reduction (e.g., Fe/ NH4Cl ) to yield 1-cyclobutyl-1H-pyrazol-4-amine . This amine is a highly versatile nucleophile used in the synthesis of complex macrocycles and heterocyclic therapeutics.
Target 1: Factor XIa Inhibition (Antithrombotics)
The cyclobutyl-pyrazole motif is a critical structural determinant in the design of macrocyclic Factor XIa inhibitors. Factor XIa is a serine protease in the intrinsic coagulation pathway. By incorporating the 1-cyclobutyl-1H-pyrazol-4-amine moiety into a macrocyclic core, researchers have achieved highly selective Factor XIa inhibition ( Ki < 1.0 nM). This provides a profound antithrombotic effect with a significantly lower risk of bleeding compared to traditional anticoagulants like warfarin or heparin ().
Target 2: GPR17 Modulation (CNS Remyelination)
Recent advancements have utilized this compound to synthesize indole and pyrrolopyridine derivatives that act as potent GPR17 modulators. G-protein coupled receptor 17 (GPR17) is heavily expressed in the CNS and acts as a negative regulator of oligodendrocyte precursor cell differentiation. By antagonizing GPR17, these novel APIs stimulate myelin gene expression, promoting robust remyelination. This presents a breakthrough therapeutic avenue for demyelinating diseases such as Multiple Sclerosis (MS) ().
Fig 2. Downstream pharmacological application in GPR17 modulation for CNS remyelination.
Analytical Characterization & Quality Control
To ensure batch-to-batch reproducibility and verify the regioselectivity of the alkylation (confirming N1 substitution rather than C-alkylation), rigorous analytical validation is required.
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Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
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δ 8.19 (s, 1H) and δ 8.11 (s, 1H): These two distinct singlets correspond to the isolated protons on the pyrazole ring (C3 and C5), confirming the integrity of the heteroaromatic core.
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δ 4.87 - 4.73 (m, 1H): Corresponds to the methine proton (-CH-) of the cyclobutyl ring adjacent to the highly electronegative pyrazole nitrogen.
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δ 2.64 - 2.51 (m, 4H) and δ 2.04 - 1.82 (m, 2H): Correspond to the remaining six methylene protons (-CH₂-) of the cyclobutyl ring.
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Liquid Chromatography-Mass Spectrometry (LCMS):
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The compound exhibits a clean molecular ion peak at m/z = 168.0 [M+H]⁺ , perfectly aligning with the calculated exact mass of 167.07 g/mol .
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References
- Dilger, A. K., et al. (2019).Macrocyclic factor XIa inhibitors bearing heterocyclic groups. U.S. Patent No. 10,273,236 B2. Washington, DC: U.S. Patent and Trademark Office.
- Jiang, Y., et al. (2025).Indole and pyrroloypyridine derivatives as gpr17 modulators. PCT Application No. WO2025038863A1. World Intellectual Property Organization.
